7-Methyldeoxycholic acid
Description
Structure
3D Structure
Properties
CAS No. |
109582-23-2 |
|---|---|
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1 |
InChI Key |
UTDFMMXQANBWNX-CWUPUNKTSA-N |
SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Isomeric SMILES |
CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O |
Canonical SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Synonyms |
3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid 7-Me-DCA 7-methyldeoxycholic acid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 7 Methyldeoxycholic Acid
Total Synthesis Approaches to 7-Methyldeoxycholic Acid
The total synthesis of bile acids, including complex derivatives like 7-Me-DCA, represents a significant challenge in organic chemistry due to the stereochemically rich steroid nucleus. While total synthesis of the parent deoxycholic acid has been achieved, specific total synthesis routes targeting 7-Me-DCA are not extensively documented in publicly available research. The general strategies for constructing the steroid core, however, provide a foundation upon which such a synthesis could be designed. These approaches often involve intricate cyclization reactions and stereocontrolled functional group manipulations to build the characteristic four-ring system of the cholane (B1240273) skeleton. For instance, methods like intramolecular oxidative coupling of ketone and malonic ester enolates and aza-Cope-Mannich rearrangements have been employed in the total synthesis of other complex natural products and could theoretically be adapted for the construction of a 7-Me-DCA precursor. nih.gov
| Starting Material | Key Intermediate | Key Reaction | Product |
| Deoxycholic Acid (DCA) | 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid | Grignard Reaction | 7-Methyl-deoxycholic acid |
| Cholic Acid (CA) | 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid | Grignard Reaction | 7-Methyl-deoxycholic acid |
| Chenodeoxycholic Acid (CDCA) | 3α-hydroxy-7-oxo-5β-cholanoic acid | Grignard Reaction | 7-Methyl-chenodeoxycholic acid |
Stereoselective Synthesis of 7-Methyl Epimers
The stereochemistry at the C7 position is a critical aspect of bile acid function. The Grignard reaction used in the semi-synthesis of 7-Me-DCA from a 7-keto precursor is highly stereoselective. nih.gov The reaction conditions typically lead to the predominant formation of the 7β-alkylated epimer. nih.gov This stereoselectivity is a key feature of the synthesis, yielding a specific spatial arrangement of the newly introduced methyl group. The formation of the 7β-epimer is often favored due to steric hindrance, where the Grignard reagent attacks the ketone from the less hindered α-face of the steroid nucleus. The epimerization of the 7-OH group is a well-established process in bile acid chemistry, often involving an oxidation-reduction sequence. beilstein-journals.org While this is commonly used to convert the 7α-hydroxy group to the 7β-hydroxy group (as in the synthesis of ursodeoxycholic acid from chenodeoxycholic acid), similar principles could be applied to control the stereochemistry at C7 in methylated analogs if the alternative epimer were desired. beilstein-journals.org
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. nih.govcsic.es While specific chemoenzymatic routes for the direct synthesis of 7-Me-DCA are not prominently described, the principles of this approach are well-established in the synthesis of other bile acid derivatives, such as ursodeoxycholic acid (UDCA). beilstein-journals.org These methods often utilize hydroxysteroid dehydrogenases (HSDHs) for selective oxidation and reduction of hydroxyl groups at various positions on the steroid nucleus. beilstein-journals.org For example, a 7α-HSDH can be used to oxidize the 7α-hydroxyl group to a 7-keto intermediate, which is a key step in the semi-synthetic route to 7-Me-DCA. beilstein-journals.org Subsequently, a chemical step, such as the Grignard reaction, can be used to introduce the methyl group. This combination of enzymatic and chemical steps can offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods.
| Enzymatic Step | Chemical Step |
| Oxidation of the 7α-hydroxyl group using 7α-HSDH | Grignard reaction with methylmagnesium bromide |
| Selective deprotection/protection using lipases | Derivatization of hydroxyl or carboxyl groups |
Derivatization of this compound for Research Probes
The synthesis of labeled analogues of 7-Me-DCA is crucial for its use in tracing studies to understand its metabolic fate and transport. Isotopic labeling, typically with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for the detection and quantification of the compound and its metabolites in biological systems. The introduction of these labels can be achieved during the semi-synthesis of 7-Me-DCA. For example, using a labeled Grignard reagent, such as ¹³CH₃MgBr or CD₃MgBr, would introduce the label directly at the 7-methyl position. Alternatively, labeling can be incorporated into the bile acid backbone before the methylation step.
To investigate the interactions of 7-Me-DCA with specific receptors, such as the farnesoid X receptor (FXR) or G protein-coupled bile acid receptor 1 (TGR5), it is often necessary to prepare bioconjugates. This involves chemically linking 7-Me-DCA to other molecules, such as fluorescent dyes, biotin, or affinity tags. The carboxylic acid side chain of 7-Me-DCA is a common site for conjugation. Standard coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), can be used to form an amide bond between the bile acid and an amine-containing molecule. mdpi.com The hydroxyl groups on the steroid nucleus also offer potential sites for derivatization, although this may require protective group strategies to ensure regioselectivity.
Biosynthesis and Metabolic Transformations of 7 Methyldeoxycholic Acid
Enzymatic Pathways Leading to 7-Methyldeoxycholic Acid Formation
Current scientific literature does not extensively describe naturally occurring enzymatic pathways for the biosynthesis of this compound. The methylation of bile acids at the C-7 position is not a commonly reported metabolic pathway in mammalian systems or within the extensively studied metabolic actions of the gut microbiota. Research has predominantly focused on the chemical synthesis of 7-Me-DCA to investigate its physiological properties and metabolic fate, particularly its resistance to microbial 7-dehydroxylation.
The synthesis of related 7-methylated bile acid analogs, such as 7-methyl-cholic acid and 7-methyl-ursocholic acid, has been achieved chemically. nih.gov For instance, the synthesis of 7-xi-methyl-deoxycholic acid has been reported starting from 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid. This process involves the protection of the carboxyl group, a Grignard reaction with methyl magnesium iodide to introduce the methyl group at the C-7 position, followed by purification and catalytic hydrogenation. nih.gov This chemical synthesis approach underscores the current standing of 7-Me-DCA as a compound primarily generated for research purposes rather than a known natural product of enzymatic biosynthesis.
Microbial Biotransformation of Related Steroids to this compound
The gut microbiota is known to perform a wide array of steroid transformations, including deconjugation, oxidation, epimerization, and dehydroxylation. d-nb.infovcu.edu These biotransformations significantly increase the diversity of the bile acid pool. d-nb.info However, the specific biotransformation of a steroid precursor into this compound through microbial action, specifically via methylation at the C-7 position, is not a well-documented process.
Microbial enzymes, such as hydroxysteroid dehydrogenases (HSDHs), are responsible for the oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions of the steroid nucleus. nih.gov While these modifications are common, the addition of a methyl group at C-7 by microbial enzymes has not been prominently reported. The primary focus of microbial bile acid metabolism has been on dehydroxylation, particularly at the C-7 position, which converts primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid. vcu.edu The synthesis of 7-methylated bile acids has been primarily explored to create analogs that are resistant to this 7-dehydroxylation. nih.gov
Intestinal Microbiota Contributions to this compound Metabolism
While the intestinal microbiota may not be directly involved in the synthesis of this compound, it plays a crucial role in the metabolism of this and other bile acids. A key characteristic of 7-methylated bile acids is their resistance to 7-dehydroxylation by gut bacteria. nih.gov This is a significant finding, as 7-dehydroxylation is a major pathway in the metabolism of natural bile acids like cholic acid and chenodeoxycholic acid.
In studies comparing the metabolism of 7β-methyl-cholate and 7α-methyl-ursocholate with cholate (B1235396) in hamsters, it was observed that after intragastric administration, cholate was extensively 7-dehydroxylated to deoxycholate. In contrast, a significant portion of the 7-methylated analogs was recovered unchanged, demonstrating their stability against bacterial 7-dehydroxylation. nih.gov Some microbial transformation of 7-methylated bile acids does occur, leading to the formation of ketonic derivatives without the loss of the 7-hydroxyl group. nih.gov
The table below summarizes the stability of 7-methylated bile acids towards 7-dehydroxylation by human fecal microflora in anaerobic conditions, as described in research.
Table 1: Stability of 7-Methylated Bile Acids to 7-Dehydroxylation
| Compound | Stability to 7-Dehydroxylation |
|---|---|
| 6α-methyl ursodeoxycholic acid | Highly stable |
| 6α-methyl-7-epicholic acid | Highly stable |
This table is based on findings from studies on related 6-alpha-methyl analogs, which provide insight into the expected stability of C-7 methylated compounds. researchgate.net
Identification of Key Enzymes Involved in Methylation at C-7 Position
There is currently a lack of information in the scientific literature identifying specific enzymes, either of host or microbial origin, that are responsible for the methylation of deoxycholic acid or other bile acids at the C-7 position. The process of bile acid modification is extensive, involving a host of enzymes like bile acid-CoA ligase, bile acid-CoA:amino acid N-acyltransferase, and various hydroxysteroid dehydrogenases. tandfonline.com However, a methyltransferase that specifically targets the C-7 position of the bile acid steroid nucleus has not been characterized. The primary route for obtaining this compound for research remains chemical synthesis. nih.gov
Excretion and Elimination Pathways in Research Models
Studies in animal models, particularly hamsters, have provided valuable insights into the excretion and elimination of this compound. When administered to bile fistula hamsters, 7-Methydeoxycholic acid is efficiently absorbed from the intestine, taken up by the liver, and excreted into the bile. sciengine.comrsc.org
A comparative study in hamsters showed that both deoxycholic acid and this compound were excreted into bile primarily as taurine (B1682933) and glycine (B1666218) conjugates. sciengine.comrsc.org A notable difference was that while approximately 20% of the administered deoxycholic acid was 7α-hydroxylated to form cholic acid, this compound did not undergo this hydroxylation. sciengine.comrsc.org
The table below details the metabolic fate of intravenously administered 7-methyl-deoxycholic acid in hamsters.
Table 2: Metabolic Fate of 7-Methyl-Deoxycholic Acid in Hamsters
| Parameter | Finding |
|---|---|
| Absorption | Efficiently absorbed from the intestine |
| Hepatic Extraction | Efficiently extracted by the liver |
| Biliary Excretion | Excreted into bile |
| Conjugation | Primarily with taurine and glycine |
| 7α-Hydroxylation | Did not undergo hydroxylation |
Data derived from comparative studies in hamsters. sciengine.comrsc.org
Furthermore, studies with related 7-methylated bile acid analogs, such as 7β-methyl-cholate and 7α-methyl-ursocholate, have shown that these compounds are quantitatively recovered in the feces after intragastric administration. nih.gov This suggests that the primary route of elimination for these non-absorbed or microbially-modified compounds is through the feces.
Molecular and Cellular Mechanisms of Action of 7 Methyldeoxycholic Acid
Nuclear Receptor Modulation by 7-Methyldeoxycholic Acid
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical for various physiological processes. The interaction of this compound with these receptors, particularly the Farnesoid X Receptor (FXR), Pregnane (B1235032) X Receptor (PXR), and Vitamin D Receptor (VDR), is a key aspect of its biological activity.
Interactions with Farnesoid X Receptor (FXR) in In Vitro Systems
The Farnesoid X Receptor is a crucial regulator of bile acid, lipid, and glucose homeostasis. While many natural bile acids are potent FXR agonists, in vitro studies on bile acid analogues suggest that 7-methylation significantly alters this interaction. Specifically, research on a structurally related compound, 7α-methylated ursodeoxycholic acid (7α-Me-UDCA), has provided valuable insights.
In a luciferase reporter assay, 7α-Me-UDCA demonstrated a markedly lower ability to activate FXR compared to its parent compound, ursodeoxycholic acid (UDCA). nih.gov This finding suggests that the addition of a methyl group at the 7-position hinders the effective binding and activation of the Farnesoid X Receptor. Although direct in vitro studies on this compound's interaction with FXR are not extensively documented, the data from analogous compounds indicate that it likely acts as a weak FXR antagonist or, at best, a very weak partial agonist. nih.govebi.ac.uk This reduced affinity for FXR is a distinguishing feature compared to natural bile acids like deoxycholic acid.
Ligand Binding Studies with Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR) is a nuclear receptor that primarily functions as a sensor for foreign toxic substances, upregulating the expression of proteins involved in their detoxification and clearance. nih.gov Certain bile acids, such as the secondary bile acid lithocholic acid (LCA), have been identified as PXR activators. researchgate.net
However, there is a notable lack of specific ligand binding studies or functional assays in the published scientific literature detailing the direct interaction between this compound and the Pregnane X Receptor. Consequently, whether this compound acts as an agonist, antagonist, or has no significant effect on PXR remains to be experimentally determined.
Crosstalk with Vitamin D Receptor (VDR)
The Vitamin D Receptor (VDR) is a nuclear receptor activated by calcitriol (B1668218) (the active form of vitamin D) and the secondary bile acid lithocholic acid, playing roles in calcium homeostasis, immune function, and the regulation of drug-metabolizing enzymes. mdpi.comindigobiosciences.com
Currently, there is no direct scientific evidence from in vitro or in vivo studies to suggest a significant crosstalk or interaction between this compound and the Vitamin D Receptor signaling pathway. Research has focused on the VDR's interaction with other bile acids, but the effects of 7-methylation on this interaction have not been reported.
G Protein-Coupled Receptor Activation by this compound
Beyond nuclear receptors, this compound also exerts its effects through G protein-coupled receptors (GPCRs), which are cell surface receptors that play a critical role in signal transduction.
TGR5 Receptor Activation and Signaling Cascades
The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor for bile acids that is implicated in regulating energy expenditure, glucose metabolism, and inflammatory responses. jst.go.jpnih.gov Upon activation, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. acs.org This cAMP increase triggers downstream signaling cascades, including the activation of Protein Kinase A (PKA). acs.org
Research has shown that methylation of the 7-hydroxyl group of bile acids can dramatically increase their potency as TGR5 agonists. ebi.ac.uknih.gov Studies on derivatives of both chenodeoxycholic acid and ursodeoxycholic acid have confirmed this principle. For instance, 7α-methylated ursodeoxycholic acid was found to have a significantly higher affinity for and ability to activate TGR5 when compared to its parent compound. nih.govjst.go.jp A study focusing on chenodeoxycholic acid derivatives found that 7-methylation increased the TGR5 agonist potency by as much as 200-fold compared to the unmethylated parent compound. nih.gov
These findings strongly suggest that this compound is a potent and selective TGR5 agonist. The activation of TGR5 by 7-Me-DCA would initiate signaling cascades that can lead to various cellular responses, such as the secretion of glucagon-like peptide-1 (GLP-1) in enteroendocrine cells. nih.gov
Comparative Receptor Activity of a 7α-Methylated Bile Acid Analog
| Compound | TGR5 Activation (EC50) | FXR Activation (Relative to UDCA) |
|---|---|---|
| Ursodeoxycholic Acid (UDCA) | Less Potent | Baseline |
| 7α-Methylated UDCA | Significantly More Potent | Low |
Data inferred from studies on ursodeoxycholic acid and its 7α-methylated derivative, highlighting the differential effects of 7-methylation on TGR5 and FXR activation. nih.gov
Modulation of Sphingosine-1-Phosphate Receptors (S1PRs)
Sphingosine-1-phosphate receptors are a class of five G protein-coupled receptors (S1PR1-5) that are crucial for various physiological processes, particularly in the immune, cardiovascular, and central nervous systems. nih.govnih.gov While there is some evidence that certain conjugated bile acids can modulate S1PRs, specific research on the interaction between this compound and any of the S1PR subtypes is currently not available in the scientific literature. nih.gov Therefore, the modulatory effects of this compound on S1PR signaling cascades remain an uninvestigated area.
Modulation of Intracellular Signaling Pathways by this compound
Intracellular signaling pathways are the complex networks that relay signals from the cell surface to the nucleus, orchestrating cellular responses. Key pathways often implicated in the actions of bile acids include the Mitogen-Activated Protein Kinase (MAPK) pathways, the Protein Kinase B (Akt) signaling cascade, and the cAMP-dependent protein kinase (PKA) signaling axis.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are a series of protein kinases that are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govyoutube.comyoutube.com These pathways are typically organized into a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). youtube.com The most well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. nih.gov While specific studies on this compound are lacking, other bile acids have been shown to activate MAPK pathways, suggesting a potential area of investigation.
Regulation of Protein Kinase B (Akt) Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. researchgate.netnih.govnih.govmdpi.com Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). nih.gov This leads to the recruitment and activation of Akt, which in turn phosphorylates a multitude of downstream targets to exert its effects. nih.gov Given the established role of other bile acid derivatives in modulating this pathway, it is plausible that this compound could also influence Akt signaling.
Involvement in cAMP-PKA Signaling Axis
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a critical player in cellular responses to a variety of hormonal and neurotransmitter signals. nih.govnih.govmdpi.com The binding of an extracellular ligand to a G-protein coupled receptor can lead to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.gov Elevated cAMP levels then activate PKA, which phosphorylates target proteins to regulate diverse cellular functions. mdpi.com The potential for this compound to interact with this pathway remains an open question for future research.
Effects of this compound on Gene Expression Profiles
The ultimate outcome of many signaling pathways is the alteration of gene expression, leading to changes in cellular function. This can occur through both direct regulation of transcription factors and through epigenetic modifications.
Transcriptomic Analysis in Response to this compound
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. mdpi.comnih.gov This powerful technique allows for a global view of how a compound affects gene expression. For instance, studies on deoxycholic acid (DCA), a related compound, have shown that it can modulate the expression of genes involved in cell junction pathways. nih.govnih.gov A transcriptomic analysis of cells treated with this compound would be invaluable in identifying the genes and cellular pathways it regulates.
Table 1: Hypothetical Target Gene Categories for this compound Based on Related Bile Acid Studies
| Gene Category | Potential Function |
| Cell Cycle Regulation | Genes involved in controlling the progression of the cell cycle. |
| Apoptosis | Genes that regulate programmed cell death. |
| Inflammation | Genes associated with inflammatory responses. |
| Metabolism | Genes controlling metabolic pathways, such as lipid and glucose metabolism. |
Membrane Interactions and Transporter Modulation by this compound
The introduction of a methyl group at the 7-position of deoxycholic acid to form this compound (7-Me-DCA) has significant implications for its interaction with cellular membranes and the modulation of key transporter proteins involved in bile acid homeostasis. This section explores the molecular and cellular mechanisms of 7-Me-DCA, focusing on its impact on bile acid transporters and its influence on the physical properties of cell membranes.
Impact on Bile Acid Transporters (e.g., ASBT, OATPs)
The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters in the liver and intestine. Key among these are the Apical Sodium-dependent Bile Acid Transporter (ASBT), responsible for the reabsorption of bile acids in the terminal ileum, and Organic Anion Transporting Polypeptides (OATPs) in the liver, which mediate the uptake of bile acids from the portal circulation into hepatocytes. mdpi.comnih.gov The structural integrity of a bile acid molecule is crucial for its recognition and transport by these proteins.
While direct studies on the interaction between this compound and bile acid transporters are limited, research on analogous compounds with modifications at the C-7 position provides valuable insights. Generally, modifications to the hydroxyl groups on the sterol backbone of bile acids can significantly alter their affinity for and translocation by these transporters. nih.gov Studies have shown that while ASBT and the hepatic sodium-taurocholate cotransporting polypeptide (NTCP) can accommodate a range of substituents for binding, major modifications at the C-7 position often result in molecules that are not actively transported. nih.gov
For instance, the conjugation of various chemical groups to the C-7 hydroxyl of chenodeoxycholic acid and ursodeoxycholic acid has been shown to have a variable impact on their inhibitory potency against ASBT and NTCP. nih.gov In some cases, C-7 conjugation can modestly improve the inhibitory activity against ASBT while hindering binding to NTCP. nih.gov This suggests that even a relatively small modification like a methyl group at the 7-position of deoxycholic acid could alter its interaction with these transporters. The addition of a methyl group increases the hydrophobicity of the molecule and can create steric hindrance, potentially reducing the efficiency of its binding to the active site of the transporter or impeding the conformational changes required for its translocation across the membrane.
A study on 7β-methyl-cholic acid, a structurally related compound, found that it is preserved within the enterohepatic circulation in hamsters, which implies that it does interact with the transport machinery responsible for bile acid recycling. nih.gov However, it's important to note that this study did not quantify the transport kinetics or binding affinities. The role of the 7-OH group has been highlighted as particularly critical for translocation by ASBT, especially in the absence of a proper 3α-OH group. nih.gov
Given this, it is plausible that this compound may act as a competitive inhibitor of bile acid transporters like ASBT and OATPs rather than as a substrate for active transport. Its ability to bind to these transporters without being efficiently translocated could have implications for bile acid homeostasis by impeding the normal circulation of endogenous bile acids. However, without direct experimental data, the precise nature and extent of this compound's impact on these transporters remain to be fully elucidated.
Table 1: Summary of C-7 Position Modifications on Bile Acid Transporter Interactions
| Bile Acid Derivative | Transporter | Effect | Reference |
| C-7 Conjugates of Chenodeoxycholic Acid | ASBT | Minimally reduced inhibition potency | nih.gov |
| C-7 Conjugates of Chenodeoxycholic Acid | NTCP | Reduced inhibition potency | nih.gov |
| C-7 Conjugates of Ursodeoxycholic Acid | ASBT | Modestly improved inhibition potency | nih.gov |
| C-7 Conjugates of Ursodeoxycholic Acid | NTCP | Hindered binding affinity | nih.gov |
| 7-dehydroxylated iso-Bile Acids | ASBT | Not a substrate, highlighting the critical role of the 7-OH group for translocation. | nih.gov |
Influence on Membrane Fluidity and Permeability
The interaction of bile acids with cell membranes can lead to changes in the membrane's physical properties, such as fluidity and permeability. These effects are largely dependent on the bile acid's structure, particularly its hydrophobicity and stereochemistry. Membrane fluidity is a critical parameter that influences the function of membrane-embedded proteins, including receptors and transporters. nih.govnih.gov
Direct experimental studies on the influence of this compound on membrane fluidity and permeability have not been extensively reported. However, based on the known effects of other bile acids and the structural consequences of methylation, some predictions can be made. The introduction of a methyl group at the 7-position of deoxycholic acid increases its lipophilicity. This enhanced lipid solubility would likely promote its insertion into the lipid bilayer of cell membranes.
Studies on methyl-branched fatty acids have shown that the presence of a methyl group can disrupt the orderly packing of acyl chains within the lipid bilayer. researchgate.net This disruption leads to a decrease in lipid condensation, a reduction in bilayer thickness, and lower chain ordering, which collectively enhance the fluidity of the membrane. researchgate.net While the rigid sterol nucleus of a bile acid is structurally different from a flexible fatty acid chain, the principle of steric disruption by a methyl group may still apply. The methyl group on the β-face of the deoxycholic acid molecule could create a "kink" or a point of disorder, pushing adjacent phospholipid molecules apart and thereby increasing the "elbow room" and fluidity within the membrane. mdpi.com
The potential for this compound to alter membrane permeability is closely linked to its effects on fluidity. An increase in membrane fluidity generally correlates with an increase in passive permeability to water and small solutes. By creating disorder within the lipid bilayer, this compound could facilitate the passage of substances across the membrane that would otherwise be restricted.
Table 2: Predicted Effects of this compound on Membrane Properties (Based on Structural Analogues)
| Membrane Property | Predicted Effect of this compound | Rationale | Reference |
| Fluidity | Increase | The 7-methyl group may disrupt the packing of phospholipid acyl chains, similar to methyl-branched fatty acids. | researchgate.net |
| Permeability | Increase | An increase in membrane fluidity is often associated with increased passive permeability. | nih.gov |
Physiological Roles and Biological Activities of 7 Methyldeoxycholic Acid in Model Systems
Regulation of Hepatic Metabolism in Animal Models
The liver is the central organ for bile acid synthesis and lipid metabolism. Studies in animal models have been crucial in differentiating the hepatic effects of 7-MDCA from other bile acids.
Effects on Cholesterol Homeostasis
Cholesterol homeostasis is a tightly regulated process involving synthesis, uptake, and excretion, where bile acids play a critical signaling role. core.ac.ukoncotarget.com The conversion of cholesterol to bile acids is a major route for cholesterol elimination. core.ac.uknih.gov In hamster models, 7-MDCA has demonstrated distinct effects on biliary lipid composition, which is central to cholesterol homeostasis. Unlike its parent compound, deoxycholic acid (DCA), which can make bile more lithogenic (prone to form gallstones), 7-MDCA infusion resulted in bile becoming less lithogenic. nih.gov This effect is primarily due to its influence on phospholipid secretion. By promoting the secretion of phospholipids (B1166683) into bile, 7-MDCA helps to solubilize cholesterol, thereby influencing its transport and excretion. nih.gov While DCA infusion did not increase phospholipid secretion, the administration of 7-MDCA stimulated it, showcasing a key difference in their impact on the mechanisms governing cholesterol solubility in bile. nih.gov
Influence on Lipid Synthesis and Secretion
The influence of 7-MDCA extends to broader aspects of hepatic lipid synthesis and secretion. jci.orgmdpi.com A comparative study in bile fistula hamsters revealed that both 7-MDCA and DCA are efficiently absorbed, processed by the liver, and secreted into bile primarily as taurine (B1682933) and glycine (B1666218) conjugates. nih.gov A significant metabolic difference is that 7-MDCA resists the 7α-hydroxylation that a portion of DCA undergoes to form cholic acid. nih.gov
The most notable finding was the differential impact on biliary lipid secretion. Infusion of 7-MDCA was shown to actively stimulate the biliary secretion of phospholipids. nih.gov This is a crucial function, as phospholipids, together with bile salts, form mixed micelles that are essential for solubilizing cholesterol and facilitating lipid transport. jci.org In contrast, DCA did not enhance phospholipid secretion under the same experimental conditions. nih.gov This suggests that the methyl group at the C7 position fundamentally alters the molecule's interaction with the cellular machinery responsible for lipid transport in the liver.
Table 1: Comparative Effects of Deoxycholic Acid (DCA) and 7-Methyldeoxycholic Acid (7-MDCA) on Biliary Lipid Secretion in Hamster Model
| Feature | Deoxycholic Acid (DCA) | This compound (7-MDCA) | Reference |
| Metabolism | 20% undergoes 7α-hydroxylation to form cholic acid. | Does not undergo 7α-hydroxylation. | nih.gov |
| Phospholipid Secretion | Did not increase biliary phospholipid secretion. | Stimulated biliary phospholipid secretion. | nih.gov |
| Bile Lithogenicity | Increased the lithogenicity of bile. | Decreased the lithogenicity of bile. | nih.gov |
Impact on Glucose Metabolism
The role of bile acids as signaling molecules in regulating glucose homeostasis is well-established, with effects on insulin (B600854) sensitivity and glucose production. nih.govresearchgate.net However, research specifically detailing the impact of this compound on glucose metabolism in animal models is limited. General studies on bile acids show they can influence glucose and lipid metabolism through receptors like FXR and TGR5. metaboprofile.com Given that minor structural modifications can significantly alter a bile acid's receptor activity, the specific effects of 7-MDCA on glucose pathways remain an area requiring further investigation. researchgate.net Studies on other bile acid derivatives have shown varied effects on glucose tolerance and insulin resistance, but direct evidence for 7-MDCA is not available in the current scientific literature. jci.orgfrontiersin.org
Modulation of Intestinal Barrier Function in In Vitro and Ex Vivo Models
The intestinal epithelium forms a critical barrier, and its integrity is essential for health. mdpi.com Bile acids are known to modulate this barrier. While direct studies on 7-MDCA's effect on intestinal barrier function are lacking, research on its parent compound, DCA, provides valuable insights. In vitro studies using Caco-2 cell monolayers, a common model for the human intestinal barrier, have shown that DCA can compromise barrier integrity. mdpi.comnih.gov
At physiological concentrations, DCA has been demonstrated to increase both transcellular and paracellular permeability. mdpi.com This is associated with a decrease in the expression of numerous genes related to tight junctions, adherens junctions, and other cell adhesion structures that are vital for maintaining a sealed barrier. mdpi.com Furthermore, DCA treatment has been linked to increased production of intracellular reactive oxygen species (ROS) and altered signaling pathways (e.g., decreased ERK1/2 phosphorylation) that regulate cell proliferation and permeability. mdpi.com Given that 7-MDCA shares the same sterol backbone as DCA, it could potentially exert similar effects on the intestinal epithelium, although the C7-methyl group may alter its physicochemical properties and interaction with cell membranes. However, without direct experimental evidence, this remains speculative.
Role in Immune Response Modulation in Non-Clinical Settings
Bile acids can act as immunomodulatory molecules, influencing both innate and adaptive immune responses. mdpi.com The nature of this modulation often depends on the specific bile acid's structure and concentration.
Effects on Inflammatory Cytokine Production
Pro-inflammatory cytokines are key mediators of the inflammatory response. thermofisher.com There is a lack of direct research into the effects of 7-MDCA on inflammatory cytokine production. However, studies on deoxycholic acid (DCA) have shown that it possesses pro-inflammatory properties. In esophageal cell models, DCA has been shown to stimulate the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov This induction occurs via signaling pathways involving lipid rafts and protein kinase C. nih.gov Macrophages, key cells of the innate immune system, are also known to respond to certain stimuli by producing a range of pro-inflammatory cytokines, including TNF-α and various interleukins. nih.govjci.org The structural similarity of 7-MDCA to the pro-inflammatory DCA suggests a potential for it to also influence cytokine production, but this has not been experimentally verified. The addition of a methyl group could potentially alter its inflammatory activity, an area that warrants future non-clinical investigation.
Interaction with Immune Cell Activation Pathways
There is currently no available scientific literature detailing the specific interactions of this compound with immune cell activation pathways. Research on other bile acids has demonstrated a range of immunomodulatory effects, including the activation and differentiation of key immune cells such as T cells and macrophages. However, dedicated studies on how this compound may influence these pathways, including cytokine production and signaling cascades, have not been reported.
Neurobiological Activities of this compound in Cellular and Animal Models
The neurobiological activities of this compound have not been a subject of published scientific inquiry. The influence of bile acids on the central nervous system is an emerging area of research, with some compounds showing effects on neuronal signaling and neurotransmitter systems. However, there is no specific data available to delineate the impact of this compound on these processes.
Impact on Neuronal Signaling
Specific studies on the impact of this compound on neuronal signaling pathways are absent from the current scientific literature.
Modulation of Neurotransmitter Release
There is no available research data on the modulation of neurotransmitter release by this compound in cellular or animal models.
Influence on Cell Proliferation and Apoptosis in Cell Culture Models
The influence of this compound on cell proliferation and apoptosis remains an uninvestigated area. While various bile acids have been shown to exert dual effects on cell survival and death, promoting proliferation in some contexts and inducing apoptosis in others, the specific actions of this compound have not been documented.
Effects on Cancer Cell Lines in Vitro
There are no published studies that have specifically examined the effects of this compound on the proliferation of cancer cell lines in vitro.
Regulation of Apoptotic Pathways in Research Models
The role of this compound in the regulation of apoptotic pathways has not been elucidated in any research models to date.
Advanced Analytical Methodologies for 7 Methyldeoxycholic Acid Research
High-Resolution Mass Spectrometry for Metabolomic Profiling of 7-Methyldeoxycholic Acid
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics for the untargeted or targeted analysis of compounds like this compound. Unlike unit mass resolution instruments, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolving power. This capability is critical for distinguishing this compound from a multitude of other endogenous metabolites in complex biological samples like plasma, urine, or fecal extracts. jst.go.jpacs.org
The primary advantage of HRMS in metabolomic profiling is its ability to determine the elemental composition of an unknown ion from its exact mass measurement. For this compound (C₂₅H₄₂O₄), the expected exact mass can be calculated with high precision, allowing it to be specifically identified in a complex mixture. This high resolving power also enables the separation of its isotopic peaks from those of other near-isobaric compounds, which might otherwise interfere with detection. nih.govscielo.br
In a typical metabolomics workflow, samples are analyzed using a chromatography system coupled to an HRMS instrument. The resulting data contains thousands of metabolic features, each defined by a retention time and a precise mass-to-charge ratio (m/z). By extracting the ion corresponding to the calculated mass of this compound, its presence and relative abundance across different sample groups can be determined. acs.orgacs.org Further confidence in identification is achieved through tandem mass spectrometry (MS/MS), where the molecule is fragmented to produce a characteristic spectral fingerprint, which can be compared against spectral libraries or used for structural elucidation.
Chromatographic Separation Techniques for this compound Quantification
Accurate quantification of this compound relies on its effective separation from other structurally similar bile acids and matrix components. Liquid chromatography and gas chromatography are the two principal techniques employed for this purpose, each coupled with mass spectrometry for sensitive and specific detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of polarities. nih.govnih.gov For this compound, a reversed-phase chromatographic method would typically be employed.
A C18 column is commonly used for the separation of bile acids. nih.govdavidpublisher.com The mobile phase usually consists of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. jst.go.jpnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of bile acids with varying polarities. nih.gov The addition of the methyl group to the deoxycholic acid structure would slightly increase its hydrophobicity, leading to a longer retention time compared to its parent compound under typical reversed-phase conditions.
Detection is most effectively achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govsemanticscholar.org The instrument is set to selectively monitor a specific precursor-to-product ion transition for this compound, providing excellent specificity and minimizing interferences. restek.com An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d₄), is added to the sample to account for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.gov
Table 1: Representative LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.9 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic component of the mobile phase |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation |
| Column Temperature | 40 - 60 °C | Ensures reproducible retention times |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes acidic molecules like bile acids |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification |
| Precursor Ion [M-H]⁻ | Calculated m/z for this compound (405.3) | Selects the ion of the target molecule |
| Product Ion | Specific fragment ion (e.g., from loss of water or side chain) | Confirms identity and is used for quantification |
Note: The specific m/z values for this compound are hypothetical and would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Methods
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis, prized for its high chromatographic resolution. However, due to the low volatility and polar nature of bile acids, a chemical derivatization step is mandatory prior to analysis. shimadzu.comjfda-online.com Derivatization replaces active hydrogen atoms on the hydroxyl and carboxyl groups with nonpolar moieties, increasing the compound's volatility and thermal stability. jscimedcentral.comresearchgate.net
A common approach for bile acids involves a two-step derivatization. First, the carboxyl group is esterified, typically to a methyl ester using a reagent like TMS-diazomethane. shimadzu.com Subsequently, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). jscimedcentral.comresearchgate.net
The resulting derivatized this compound can then be separated on a low-polarity capillary GC column (e.g., DB-5ms) and detected by the mass spectrometer. The electron ionization (EI) mass spectra of these derivatives are often highly characteristic, providing clear fragmentation patterns that aid in structural confirmation. shimadzu.comresearchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Bile Acids
| Functional Group | Reagent | Resulting Derivative |
|---|---|---|
| Carboxylic Acid | TMS-diazomethane, Methanolic HCl | Methyl ester |
| Hydroxyl | BSTFA, MSTFA, TMSI | Trimethylsilyl (TMS) ether |
| Carbonyl | Methoxyamine hydrochloride | Methyloxime (MO) |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; TMSI: N-trimethylsilylimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Biological Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules, including novel metabolites like this compound. nih.gov While MS provides information on mass and elemental composition, NMR reveals the precise arrangement of atoms and their connectivity, allowing for unambiguous structure confirmation. jmcs.org.mx
For a compound like this compound, a suite of NMR experiments would be performed on a purified sample.
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum would be expected to show characteristic signals for the steroid backbone protons, as well as a distinct signal for the newly introduced methyl group at the C-7 position. mdpi.comresearchgate.net
¹³C NMR: Shows the signals for all carbon atoms in the molecule. The position of the C-7 carbon signal would be significantly shifted compared to that in deoxycholic acid, and a new signal for the methyl carbon would be present. scitechnol.comresearchgate.net
2D NMR Experiments: These are crucial for assembling the structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This experiment would be definitive in placing the methyl group at the C-7 position by showing a correlation between the methyl protons and the C-7 carbon of the steroid ring. nih.govmdpi.com
Although challenging due to lower sensitivity, NMR can sometimes be applied directly to complex biological samples to identify and quantify major metabolites without the need for chromatographic separation. researchgate.net
Isotope Labeling Techniques for Metabolic Flux Analysis of this compound
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to investigate the production, consumption, and transformation rates of metabolites within a biological system. nih.gov This approach would be critical for understanding the metabolic origins and fate of this compound.
In a typical experiment, a biological system (e.g., cell culture or an animal model) is supplied with a precursor molecule labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). tandfonline.combioscientifica.com For instance, to study the formation of this compound, one could administer ¹³C-labeled cholesterol or deoxycholic acid. nih.gov
As the labeled precursor is metabolized, the isotope label is incorporated into downstream products. By using mass spectrometry to track the mass shift in metabolites over time, the pathways and rates of conversion can be determined. acs.org For example, if this compound is formed from deoxycholic acid, administering deoxycholic acid-d₄ and later detecting this compound-d₄ would provide direct evidence of this metabolic conversion. This technique allows researchers to move beyond static concentration measurements and gain a dynamic view of the metabolic network. acs.org
Electrochemical Detection Methods for this compound
Electrochemical sensors offer a promising avenue for the rapid, simple, and low-cost detection of bile acids, potentially for point-of-care applications. rsc.orgijcce.ac.ir Since bile acids like deoxycholic acid are not intrinsically electroactive at practical potentials, detection methods are often indirect. cuni.cz
A common strategy is the development of an enzyme-based biosensor. These sensors typically immobilize the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) onto an electrode surface. rsc.orgrsc.org This enzyme catalyzes the oxidation of the 3α-hydroxyl group present on most bile acids, including this compound, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH. rsc.org The resulting NADH is an electroactive molecule that can be easily oxidized at the electrode surface, generating a current that is proportional to the bile acid concentration.
Recent research has focused on enhancing the sensitivity and stability of these sensors by modifying the electrode surface with nanomaterials such as carbon nanotubes or metal-organic frameworks (MOFs). ijcce.ac.irconfex.com These materials increase the electrode's surface area and catalytic activity, leading to improved performance with lower detection limits. While direct electrochemical oxidation of bile acids is difficult, some methods have explored chemical activation to introduce double bonds into the steroid structure, making them more amenable to direct voltammetric detection. cuni.cz
Structure Activity and Structure Mechanism Relationship Investigations for 7 Methyldeoxycholic Acid
Impact of Methylation at C-7 on Receptor Binding Affinity
The introduction of a methyl group at the C-7 position of the bile acid scaffold significantly alters the molecule's interaction with key nuclear and membrane receptors, thereby modifying its biological activity profile. The primary receptors for bile acids are the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). uniprot.orgscienceopen.comfrontiersin.org
Methylation at C-7 has a differential impact on binding affinity depending on the specific receptor. Research on the structure-activity relationships of various bile acid analogs for FXR activation has shown that the addition of an alkyl group at the 7β-position of chenodeoxycholic acid (a primary bile acid) leads to diminished FXR activation. researchgate.net Specifically, the 7-methyl substituted analog demonstrated reduced efficacy in activating FXR, suggesting that the methyl group introduces steric hindrance within the FXR ligand-binding pocket, which is finely tuned to accommodate the natural bile acid structure. researchgate.netnih.gov Optimal activation of FXR requires specific positioning of the receptor's helices to form a docking groove, a process that can be disrupted by substitutions on the bile acid nucleus. nih.gov
In contrast, methylation at the C-7 position can enhance binding to GPBAR1. Studies on ursodeoxycholic acid analogs revealed that a 7α-methylated version (3α,7β-dihydroxy-7α-methyl-5β-cholanoic acid) exhibited a remarkably high affinity for and activation of GPBAR1. dovepress.com This suggests that the GPBAR1 ligand-binding pocket can favorably accommodate a methyl group at this position, potentially leading to enhanced receptor engagement and signaling. The most potent endogenous ligands for GPBAR1 are secondary bile acids like deoxycholic acid and lithocholic acid. nih.gov The modification of these structures through methylation can thus create potent and selective GPBAR1 agonists.
| Receptor | Bile Acid Analog Studied | Impact of C-7 Methylation | Reference |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | 7β-Methyl-chenodeoxycholic acid | Diminished receptor activation | researchgate.net |
| G protein-coupled bile acid receptor 1 (GPBAR1) | 7α-Methyl-ursodeoxycholic acid | High binding affinity and activation | dovepress.com |
Influence of Stereochemistry of C-7 Methyl Group on Biological Potency
The stereochemical orientation of substituents on the bile acid steroid nucleus is a critical determinant of biological activity. The A/B rings of most mammalian bile acids have a cis fusion (5β-configuration), resulting in a bent structure, with hydroxyl groups typically in the alpha (α) orientation, pointing downwards from the plane of the ring system. nih.gov
The biological potency of 7-methyldeoxycholic acid is profoundly influenced by the stereochemistry of the C-7 methyl group (i.e., whether it is in the α- or β-position). Research into bile acid analogs has consistently shown that changes in the stereochemistry at various positions can dramatically alter receptor activation. For instance, the 7β-epimers of bile acid alcohols were found to be inactive as FXR activators, indicating a strong preference for the α-orientation for substituents at the C-7 position for this receptor. researchgate.net
This principle extends to methylated analogs. As noted previously, 7α-methyl-ursodeoxycholic acid is a potent activator of GPBAR1. dovepress.com This specificity implies that the α-orientation positions the methyl group optimally within the GPBAR1 binding site to enhance interaction, whereas a β-methyl group would likely clash with receptor residues and reduce binding affinity. The synthesis of specific stereoisomers, such as 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid, has been achieved, allowing for precise investigation of these structure-function relationships. nih.gov The distinct biological effects observed for different stereoisomers underscore the high degree of structural recognition by bile acid receptors.
Comparative Analysis of this compound with Parent Deoxycholic Acid
This compound is a synthetic analog of deoxycholic acid (DCA), a major secondary bile acid in humans. DCA is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid, cholic acid. nih.gov Comparing this compound with its parent compound reveals key differences in metabolism and physiological effects that arise from the C-7 methylation.
A primary metabolic difference is the resistance of this compound to 7α-hydroxylation. In hamster models, while a significant portion of administered deoxycholic acid was metabolized back to cholic acid via 7α-hydroxylation, this compound did not undergo this hydroxylation. This resistance is a direct consequence of the methyl group blocking the site of enzymatic action.
Another key difference lies in their effects on biliary lipid secretion. Infusion of deoxycholic acid in hamsters did not increase the biliary secretion of phospholipids (B1166683), leading to a more lithogenic (prone to form stones) bile. In contrast, this compound stimulated phospholipid secretion, making the bile less lithogenic. Both bile acids were efficiently absorbed, conjugated with taurine (B1682933) and glycine (B1666218) in the liver, and secreted into bile.
| Property | Deoxycholic Acid (DCA) | This compound |
|---|---|---|
| Type | Natural, secondary bile acid | Synthetic bile acid derivative |
| Metabolism (7α-hydroxylation) | Undergoes 7α-hydroxylation to form cholic acid | Resistant to 7α-hydroxylation |
| Effect on Biliary Phospholipid Secretion | Does not increase secretion | Stimulates secretion |
| Effect on Bile Lithogenicity | Increases lithogenicity | Decreases lithogenicity |
| Receptor Ligand Activity | Agonist for FXR and GPBAR1 uniprot.orgnih.gov | Activity is altered (e.g., reduced FXR activation) researchgate.net |
Docking Studies and Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as a bile acid, and its protein receptor at an atomic level. bwise.krnih.gov While specific docking or MD studies for this compound with its receptors were not identified in the reviewed literature, the application of these methods to other bile acids provides a clear framework for how such investigations would yield mechanistic insights.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions. europeanreview.orgacs.orgresearchgate.net For this compound, docking studies would be used to model its fit within the binding pockets of receptors like FXR and GPBAR1. Such studies could elucidate why C-7 methylation reduces FXR affinity but can enhance GPBAR1 affinity, by revealing favorable or unfavorable (e.g., steric clash) interactions between the methyl group and specific amino acid residues in the receptor's binding site. europeanreview.orgbiorxiv.org
Molecular dynamics simulations provide a view of the dynamic behavior of the ligand-receptor complex over time. acs.orgfrontiersin.org An MD simulation of a this compound-receptor complex would reveal the stability of the binding pose predicted by docking. bwise.kr It would also show how the ligand affects the conformational dynamics of the receptor, such as the movements of key structural elements like helix 12 in FXR, which is critical for its activation. frontiersin.org These simulations can calculate binding free energies, providing a more rigorous estimate of binding affinity and identifying the key energetic contributions (e.g., hydrophobic interactions, hydrogen bonds) to the binding event. bwise.kr
Role of Hydroxyl Group Orientation in this compound Activity
The biological activity of bile acids is highly dependent on the number, position, and stereochemical orientation of their hydroxyl groups. nih.gov In this compound, the hydroxyl groups are located at the C-3 and C-12 positions. Based on its parent compound, deoxycholic acid, these are in the alpha (α) orientation, meaning they project below the steroid nucleus.
This specific orientation is crucial for receptor recognition and activation. Studies on deoxycholic acid have demonstrated that epimerization of these hydroxyl groups to the beta (β) position results in decreased biological activity. researchgate.net For example, hydroxyl epimers of DCA show reduced ability to activate FXR. researchgate.net Further research has emphasized that the 3α-hydroxyl stereochemistry is a fundamental requirement for normal bile acid function and signaling. pnas.org
The cryo-electron microscopy structures of the GPBAR1 receptor in complex with bile acid derivatives show that the hydroxyl groups form a network of specific hydrogen bonds with polar residues within the binding pocket. biorxiv.org The C-12 hydroxyl group, in particular, has been identified as playing a key role in the binding of certain bile acids to an allosteric site on GPBAR1. biorxiv.org Therefore, the precise 3α, 12α-dihydroxy configuration of this compound is indispensable for its activity, as these groups are the primary points of interaction that anchor the molecule within the receptor's binding site and trigger the conformational changes necessary for signal transduction.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| Deoxycholic acid | DCA |
| Chenodeoxycholic acid | CDCA |
| Cholic acid | CA |
| Ursodeoxycholic acid | UDCA |
| Lithocholic acid | LCA |
| 3α,7β-dihydroxy-7α-methyl-5β-cholanoic acid | 7α-Methyl-ursodeoxycholic acid |
| 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid | 7-Me-norCDCA |
| 3β,7α,12α-trihydroxy-5β-cholanoic acid | - |
| 3β,6α-dihydroxy-5β-cholanoic acid | - |
Emerging Research Applications and Future Directions for 7 Methyldeoxycholic Acid Studies
Exploration of 7-Methyldeoxycholic Acid as a Biochemical Probe
The strategic placement of a methyl group on the deoxycholic acid scaffold endows 7-MDCA with characteristics that make it a valuable biochemical probe for dissecting the intricate network of bile acid signaling. A key feature of 7-MDCA is its resistance to 7α-dehydroxylation, a common metabolic transformation for many bile acids mediated by gut bacteria. mdpi.com This stability allows researchers to study the direct effects of a DCA-like molecule without the confounding variable of its conversion to other bile acid species.
In comparative studies, while deoxycholic acid undergoes partial 7α-hydroxylation to form cholic acid, this compound remains unmetabolized in this regard. mdpi.com This metabolic stability is a critical attribute for a biochemical probe, ensuring that the observed biological effects can be directly attributed to the parent compound.
Furthermore, the methylation at the C-7 position can influence the compound's interaction with key bile acid receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). While some bile acids like chenodeoxycholic acid are potent FXR agonists, others, including ursodeoxycholic acid (UDCA), can act as antagonists. ijbs.comnih.gov Synthetic modifications, such as the introduction of an ethyl group at the 6α position of chenodeoxycholic acid to create obeticholic acid, can dramatically increase FXR agonism. jefferson.edu Conversely, modifications can also be designed to antagonize FXR, as seen with certain taurine-conjugated murine bile acids. mdpi.com The specific impact of the 7-methyl group on 7-MDCA's receptor activity is a key area of ongoing investigation. By using 7-MDCA in cellular and molecular assays, researchers can probe the specific structural requirements for ligand binding and receptor activation or inhibition, providing a deeper understanding of bile acid receptor pharmacology. The exploration of synthetic bile acid analogues, including those with modifications at various positions, is crucial for developing selective ligands for these receptors. nih.govmdpi.comacs.org
Potential in Novel Biomarker Discovery Research
The gut microbiome's role in health and disease is a major focus of current medical research, and bile acids are key mediators in the host-microbiome interaction. Alterations in the composition and metabolic activity of the gut microbiota, a state known as dysbiosis, can lead to significant changes in the bile acid pool, which in turn can be indicative of various pathological conditions. mdpi.comfrontiersin.org Secondary bile acids, formed through the action of gut bacteria on primary bile acids, are of particular interest as potential biomarkers.
Given that this compound is a synthetic compound not naturally found in the human bile acid pool, its detection in biological samples could serve as a specific marker for the presence and metabolic activity of gut bacteria capable of methylating bile acids, should such organisms be identified. More immediately, its administration and subsequent detection could be used to trace specific metabolic pathways and assess gut barrier function.
The potential of bile acids as biomarkers is already being explored in various diseases. For instance, alterations in secondary bile acids have been linked to inflammatory bowel disease, colorectal cancer, and metabolic disorders. mdpi.com The unique metabolic profile of 7-MDCA, particularly its resistance to 7α-dehydroxylation, could make it a stable and reliable biomarker for tracking specific aspects of gut microbial metabolism and its impact on host physiology.
Development of Advanced In Vitro and Ex Vivo Models for this compound Research
To fully elucidate the biological roles of this compound, sophisticated in vitro and ex vivo models that accurately recapitulate human physiology are essential. These models provide a crucial platform for mechanistic studies, bridging the gap between basic biochemical assays and complex in vivo systems.
In Vitro Models:
Advanced in vitro models are moving beyond simple 2D cell cultures to more complex systems that better mimic the in vivo environment. wur.nl For 7-MDCA research, these include:
3D Spheroid Cultures: Hepatocyte spheroids, for example, maintain liver-specific functions, including bile acid synthesis and transport, for extended periods, making them suitable for studying the long-term effects of 7-MDCA on liver cells. wur.nl
Organ-on-a-Chip Devices: Microfluidic devices that incorporate different cell types, such as liver cells and intestinal cells, can be used to model the enterohepatic circulation of bile acids and study the absorption, metabolism, and signaling of 7-MDCA in a dynamic system. frontiersin.org
Co-culture Systems: Co-culturing hepatocytes with other liver cell types, such as Kupffer cells and stellate cells, can provide insights into the inflammatory and fibrotic responses to 7-MDCA.
Ex Vivo Models:
Ex vivo models, which utilize intact living tissue, offer a higher level of biological complexity. mdpi.com For 7-MDCA research, these models are particularly valuable:
Precision-Cut Tissue Slices: Precision-cut liver and intestinal slices maintain the native tissue architecture and cell-cell interactions, allowing for the study of 7-MDCA's effects on tissue-level processes, such as bile secretion and inflammatory responses. nih.gov
Ex Vivo Organ Culture: Culturing whole or segments of organs, such as the intestine, allows for the investigation of complex physiological responses to 7-MDCA, including its impact on cell proliferation and signaling pathways in a more integrated system. physiology.org
These advanced models will be instrumental in determining the specific cellular and molecular mechanisms through which 7-MDCA exerts its effects.
Integration of Omics Technologies in this compound Investigations
The application of "omics" technologies—metabolomics, proteomics, and transcriptomics—is revolutionizing our understanding of the complex biological effects of compounds like this compound. These high-throughput approaches provide a global view of the molecular changes that occur within a biological system in response to a specific stimulus.
Metabolomics:
Metabolomics studies can provide a comprehensive profile of the small-molecule metabolites present in a cell, tissue, or biofluid. metabolon.comcmbio.io In the context of 7-MDCA research, metabolomics can be used to:
Trace the metabolic fate of 7-MDCA and identify any potential downstream metabolites.
Assess the global impact of 7-MDCA on endogenous metabolic pathways, such as lipid and glucose metabolism.
Identify novel biomarkers of 7-MDCA activity by detecting specific changes in the metabolome.
Proteomics:
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov By applying proteomics to cells or tissues treated with 7-MDCA, researchers can:
Identify protein targets that directly bind to or are modulated by 7-MDCA.
Characterize the signaling pathways that are activated or inhibited by 7-MDCA by analyzing changes in protein phosphorylation and expression.
Understand the cellular response to 7-MDCA, including changes in protein networks related to inflammation, proliferation, and apoptosis.
Transcriptomics:
Transcriptomics analyzes the complete set of RNA transcripts in a biological sample, providing a snapshot of gene expression. nih.govnih.gov Transcriptomic analysis of 7-MDCA-treated systems can reveal:
Which genes are up- or down-regulated in response to 7-MDCA, providing clues to its mechanism of action.
The impact of 7-MDCA on the expression of key genes involved in bile acid synthesis, transport, and signaling.
The broader effects of 7-MDCA on cellular processes by identifying changes in gene expression networks.
The integration of these omics technologies will provide a systems-level understanding of the biological effects of this compound, paving the way for the identification of new therapeutic targets and diagnostic biomarkers.
Unexplored Biological Roles and Molecular Targets of this compound
While initial research has provided some insights into the properties of this compound, a vast landscape of its potential biological roles and molecular targets remains to be explored. Based on its unique structure and the known functions of other bile acids, several promising areas for future investigation emerge.
One of the most significant effects observed in early studies is the stimulation of phospholipid secretion in bile by 7-MDCA, in contrast to deoxycholic acid which does not have this effect. mdpi.com This suggests a potentially beneficial role in preventing the formation of lithogenic bile, which is supersaturated with cholesterol and can lead to gallstones. The molecular mechanisms underlying this differential effect on biliary lipid secretion are a key area for future research.
The interaction of 7-MDCA with bile acid receptors beyond FXR and TGR5 is another unexplored frontier. Other nuclear receptors, such as the vitamin D receptor (VDR) and the pregnane (B1235032) X receptor (PXR), are known to be modulated by certain bile acids. ijbs.com Investigating the affinity and activity of 7-MDCA at these receptors could reveal novel signaling pathways and therapeutic applications.
Furthermore, the influence of 7-MDCA on cellular processes beyond metabolism warrants investigation. Bile acids have been implicated in the regulation of inflammation, cell proliferation, and apoptosis in various tissues. jefferson.edunih.gov The unique structural features of 7-MDCA may lead to distinct effects on these processes, with potential implications for inflammatory diseases and cancer.
Finally, the impact of 7-MDCA on the composition and function of the gut microbiome is an area of significant interest. While its resistance to 7α-dehydroxylation is known, its effects on the growth and metabolic activity of different bacterial species are yet to be determined. Understanding this interplay could open up new possibilities for modulating the gut microbiome for therapeutic benefit.
The following table summarizes the comparative effects of Deoxycholic Acid and this compound based on available research:
| Feature | Deoxycholic Acid | This compound | Reference |
| 7α-Hydroxylation | Undergoes partial conversion to cholic acid | Does not undergo 7α-hydroxylation | mdpi.com |
| Biliary Phospholipid Secretion | Does not increase | Stimulates | mdpi.com |
| Bile Lithogenicity | Becomes more lithogenic | Becomes less lithogenic | mdpi.com |
This table highlights the key differences that make 7-MDCA a promising candidate for further investigation into its unique biological roles and therapeutic potential.
Q & A
Q. How do microbial transformations of this compound influence its metabolic fate in the gut-liver axis?
- Methodological Answer : Anaerobic fecal incubations identify microbial metabolites (e.g., de-methylated or oxidized products) via UPLC-QTOF-MS. Germ-free vs. conventional mouse models compare host metabolism. Metagenomic sequencing links specific gut bacteria (Clostridium scindens) to biotransformation pathways .
Key Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra/chromatograms in supplementary materials .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., IACUC protocols) and declare approvals in methods sections .
- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Power analysis ensures adequate sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
